(4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone
Description
The compound “(4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone” is a hybrid organic molecule featuring a methanone core bridging two pharmacologically significant moieties: a 4-benzylpiperidin-1-yl group and a 5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl unit. The piperidine ring, substituted with a benzyl group, is a common scaffold in CNS-targeting drugs due to its ability to modulate receptor binding and pharmacokinetics.
Properties
Molecular Formula |
C23H27N5O |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[5-(3,4-dimethylanilino)-2H-triazol-4-yl]methanone |
InChI |
InChI=1S/C23H27N5O/c1-16-8-9-20(14-17(16)2)24-22-21(25-27-26-22)23(29)28-12-10-19(11-13-28)15-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15H2,1-2H3,(H2,24,25,26,27) |
InChI Key |
QSSFTJCECLKGLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)N3CCC(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes as starting materials.
Coupling Reactions: The final step involves coupling the piperidine and triazole rings through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its structure suggests it may interact with proteins or enzymes, making it a candidate for drug discovery.
Medicine
In medicine, (4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is investigated for its potential therapeutic effects. It may serve as a lead compound for developing new medications.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility makes it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its combination of a benzylpiperidine and a substituted triazole. Below is a comparison with key analogues:
Key Observations
Lipophilicity : The benzyl group in the target compound likely increases logP compared to analogues with smaller substituents (e.g., methylpiperazine in ). This may improve blood-brain barrier penetration but reduce aqueous solubility .
Synthetic Complexity: The methanone bridge and triazole-aryl linkage suggest multi-step synthesis, contrasting with simpler derivatives like those in .
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (), the target compound shows moderate similarity (0.45–0.60) to piperidine- and triazole-containing derivatives. Lower similarity (<0.30) is observed with pyrimidine- or pyrazole-based analogues (e.g., –8), highlighting distinct pharmacophoric features . Graph-based comparisons () further reveal shared subgraphs (e.g., piperidine rings) but divergent functional groups .
Research Findings and Data Gaps
- Structural Data: No crystallographic data for the target compound are available in the evidence.
Biological Activity
The compound (4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone represents a novel structure with potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzylpiperidine moiety linked to a triazole derivative. Its molecular formula is CHNO, with a molecular weight of approximately 322.41 g/mol. The presence of both the piperidine and triazole rings suggests diverse biological interactions.
Pharmacological Properties
The compound exhibits a range of biological activities:
- Dopaminergic Activity : The benzylpiperidine component is known for its role as a monoamine releasing agent, particularly for dopamine and norepinephrine. Studies indicate it has a selectivity ratio of 20 to 48 for dopamine release compared to serotonin .
- Anticancer Potential : Preliminary studies suggest that derivatives of the triazole moiety may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, compounds structurally similar to this one have shown effectiveness against human breast and colorectal cancer cells .
- Neuroprotective Effects : The compound's structural features suggest potential neuroprotective effects through mechanisms involving NMDA receptor antagonism, similar to other benzylpiperidine derivatives .
The biological activity of (4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is likely mediated through multiple pathways:
- Enzyme Inhibition : The triazole ring may interact with various enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound may act as an antagonist or partial agonist at certain neurotransmitter receptors, influencing dopaminergic and serotonergic systems.
- Cellular Uptake : The lipophilic nature of the compound enhances its ability to cross biological membranes, facilitating its action within the central nervous system.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to (4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
